molecular formula C13H14BrF3O2 B2907227 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid CAS No. 1549672-21-0

2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid

Cat. No.: B2907227
CAS No.: 1549672-21-0
M. Wt: 339.152
InChI Key: DGHZZJYVAQASRA-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid is an organic compound characterized by the presence of a bromophenyl group and a trifluoromethyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid typically involves the following steps:

    Bromination: The starting material, benzyl alcohol, undergoes bromination to form 3-bromobenzyl alcohol.

    Grignard Reaction: The 3-bromobenzyl alcohol is then converted to 3-bromobenzyl bromide, which reacts with magnesium to form the corresponding Grignard reagent.

    Addition to Trifluorohexanoic Acid: The Grignard reagent is reacted with 6,6,6-trifluorohexanoic acid chloride under anhydrous conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Grignard reaction and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) under appropriate conditions.

Major Products:

    Oxidation: Bromophenyl ketones, bromophenyl carboxylic acids.

    Reduction: Dehalogenated products, such as phenylmethyl derivatives.

    Substitution: Various substituted phenylmethyl derivatives depending on the nucleophile used.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand the interaction of trifluoromethylated compounds with biological systems.

Industry:

    Materials Science: Explored for its use in the development of new materials with specific properties, such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism by which 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    2-[(4-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid: Similar structure but with the bromine atom in the para position.

    2-[(3-Chlorophenyl)methyl]-6,6,6-trifluorohexanoic acid: Chlorine atom instead of bromine.

    2-[(3-Bromophenyl)methyl]-5,5,5-trifluoropentanoic acid: Shorter carbon chain.

Uniqueness: The presence of both a bromophenyl group and a trifluoromethyl group in 2-[(3-Bromophenyl)methyl]-6,6,6-trifluorohexanoic acid makes it unique. The bromine atom provides a reactive site for further functionalization, while the trifluoromethyl group imparts distinct electronic and steric properties, enhancing its potential in various applications.

This compound’s unique combination of functional groups and its versatility in chemical reactions make it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-6,6,6-trifluorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrF3O2/c14-11-5-1-3-9(8-11)7-10(12(18)19)4-2-6-13(15,16)17/h1,3,5,8,10H,2,4,6-7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHZZJYVAQASRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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